Skatole-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

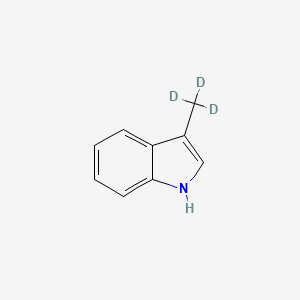

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N |

|---|---|

Molecular Weight |

134.19 g/mol |

IUPAC Name |

3-(trideuteriomethyl)-1H-indole |

InChI |

InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3 |

InChI Key |

ZFRKQXVRDFCRJG-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CNC2=CC=CC=C21 |

Canonical SMILES |

CC1=CNC2=CC=CC=C12 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Skatole-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Skatole-d3, a deuterated analog of Skatole (3-methylindole). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis and as tracers in metabolic studies.

Core Chemical Properties

This compound, also known as 3-Methylindole-d3, is a synthetic, stable isotope-labeled form of skatole where three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of skatole in various biological matrices.

| Property | Value | Reference |

| Molecular Formula | C9H6D3N | [1][2] |

| Molecular Weight | 134.19 g/mol | [1][2] |

| CAS Number | 111399-60-1 | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 92-93 °C | [4] |

| Boiling Point | 265-266 °C (for unlabeled skatole) | [5][6][7] |

| Solubility | DMSO: 100 mg/mL (745.21 mM) | [1] |

Chemical Structure

The foundational structure of this compound is the indole ring system, with a deuterium-labeled methyl group attached at the C3 position. The IUPAC name for this compound is 3-(trideuteriomethyl)-1H-indole.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of indole using a deuterated methylating agent. One reported synthesis achieved an 81% yield via the [D3]methylation of indole.[8]

Illustrative Synthesis Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Quantification by Stable Isotope Dilution Assay (SIDA) using GC-MS

This compound is frequently employed as an internal standard in Stable Isotope Dilution Analysis (SIDA) for the accurate quantification of skatole in complex samples like animal fat.

Experimental Workflow for SIDA-GC-MS:

-

Sample Preparation: A known amount of this compound is spiked into the sample (e.g., pig back fat).

-

Extraction: The analytes (skatole and this compound) are extracted from the matrix using an appropriate solvent.

-

Derivatization (Optional): Analytes may be derivatized to improve their chromatographic properties.

-

GC-MS Analysis: The extract is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of both skatole and this compound.

-

Quantification: The concentration of skatole in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Workflow for Skatole quantification using SIDA-GC-MS with this compound.

Role in Signaling Pathway Research

While this compound is primarily used as an analytical standard, its unlabeled counterpart, skatole, has been shown to modulate cellular signaling pathways. Skatole, produced by intestinal bacteria, activates aryl hydrocarbon receptors (AhR) and the p38 MAP kinase pathway, thereby regulating intestinal epithelial cell functions.[1][9][10] The use of this compound in such studies can help in elucidating the metabolic fate of skatole while investigating these pathways.

Simplified Skatole Signaling Pathway:

Caption: Simplified signaling pathway of Skatole.

Conclusion

This compound is an invaluable tool for researchers in various fields, particularly in analytical chemistry and drug metabolism. Its well-defined chemical properties and the clear mass shift it provides make it an excellent internal standard for accurate and precise quantification of skatole. Furthermore, its potential use as a tracer in metabolic studies can aid in a deeper understanding of the biological roles of skatole, including its impact on cellular signaling pathways. This guide provides the foundational technical information required for the effective application of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. glpbio.com [glpbio.com]

- 4. rsc.org [rsc.org]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. skatole, 83-34-1 [thegoodscentscompany.com]

- 7. Skatole (3-Methylindole) (Sciotole) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - MedChem Express [bioscience.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of Skatole-d3

This guide provides a comprehensive overview of the synthesis and purification of Skatole-d3 (3-(trideuteromethyl)-1H-indole), a crucial labeled compound for researchers, scientists, and drug development professionals. This compound serves as an internal standard in quantitative mass spectrometry-based analyses, particularly in metabolic studies and for monitoring boar taint in pork products.[1][2] This document details the synthetic methodology, purification protocols, and relevant biological signaling pathways associated with skatole.

Synthesis of this compound

The primary synthetic route to this compound is through the deuteromethylation of indole. A common method involves the reaction of indole with a deuterated methylating agent. One reported synthesis achieves an 81% yield via the [D3] methylation of indole.[1]

Experimental Protocol: Synthesis via Deuteromethylation

This protocol is adapted from general methylation procedures for indoles.

Reagents and Materials:

-

Indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Deuterated methyl iodide (CD3I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a solution of indole in anhydrous THF under an argon atmosphere at 0 °C, add sodium hydride (1.5 equivalents) portion-wise.

-

Stir the resulting mixture at 0 °C for 20 minutes.

-

Add deuterated methyl iodide (2.0 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Starting Material | Indole | [3] |

| Deuterating Agent | Deuterated methyl iodide (CD3I) | [3] |

| Base | Sodium Hydride (NaH) | [3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | Approximately 1.5 hours | [3] |

| Reported Yield | 81% (for [D3] methylation of indole) | [1] |

Purification of this compound

The crude this compound can be purified using standard laboratory techniques such as column chromatography and recrystallization.

Experimental Protocol: Purification

1. Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexanes and ethyl acetate. The polarity can be gradually increased to elute the product. A starting mixture of 95:5 (hexanes:ethyl acetate) is a reasonable starting point.

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

2. Recrystallization:

-

Solvent System: A suitable solvent for recrystallization is one in which skatole is soluble at high temperatures but sparingly soluble at low temperatures. Petroleum ether is a commonly used solvent for the recrystallization of skatole. A mixed solvent system such as ethanol-water or hexane-ethyl acetate can also be effective.

-

Procedure:

-

Dissolve the partially purified this compound in a minimal amount of the hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Quantitative Data: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | White solid | [4] |

| Melting Point | 92-93 °C | [4] |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.87 (s, 1H), 7.61 (d, J = 7.8 Hz, 1H), 7.35 (d, J = 8.1 Hz, 1H), 7.25 – 7.19 (m, 1H), 7.18 – 7.12 (m, 1H), 6.97 (d, J = 2.1 Hz, 1H) | [4] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 136.41, 128.45, 121.98, 121.70, 119.23, 118.96, 111.72, 111.06, 8.99 (m, J = 18.8 Hz, 1C) | [4] |

| GC-MS | This compound is amenable to GC-MS analysis, often used for its quantification as an internal standard. The mass spectrum would show a molecular ion peak at m/z 134. | [5][6] |

Biological Signaling Pathways Involving Skatole

Skatole, a bacterial metabolite of tryptophan, is known to interact with and modulate cellular signaling pathways, primarily the Aryl Hydrocarbon Receptor (AhR) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7] Understanding these interactions is crucial for drug development and toxicology studies.

Skatole Synthesis and Purification Workflow

Skatole-Activated Signaling Pathways

Skatole directly interacts with and activates the Aryl Hydrocarbon Receptor (AhR).[7] Upon activation, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA. This binding initiates the transcription of target genes, including cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.[8]

Independently of AhR, skatole can also activate the p38 MAPK signaling pathway.[7] This activation can lead to various cellular responses, including inflammation and apoptosis (cell death).[9][10] The dual activation of AhR-dependent and p38-mediated pathways highlights the complex role of skatole in cellular function and pathology.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. Skatole regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Skatole-induced p38 and JNK activation coordinately upregulates, whereas AhR activation partially attenuates TNFα expression in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Skatole-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Skatole-d3, a deuterated analog of Skatole. This document summarizes its chemical and physical properties, and explores its applications in biological research, particularly concerning the aryl hydrocarbon receptor (AhR) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. Detailed experimental protocols and visual diagrams are provided to facilitate its use in a laboratory setting.

Core Data Presentation

This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods due to its isotopic labeling. Its properties, along with those of its non-deuterated counterpart, are summarized below.

| Property | This compound | Skatole |

| CAS Number | 111399-60-1[1][2] | 83-34-1 |

| Molecular Formula | C₉H₆D₃N[2] | C₉H₉N |

| Molecular Weight | 134.19 g/mol [2] | 131.17 g/mol |

| Appearance | White to pale yellow crystalline solid | White to brownish scales |

| Melting Point | Not specified | 95-96 °C |

| Boiling Point | Not specified | 265-266 °C |

| Solubility | Soluble in organic solvents like DMSO[1] | Soluble in ethanol, ether, and other organic solvents; slightly soluble in water. |

Signaling Pathways

Skatole, the non-deuterated form of this compound, is known to modulate key cellular signaling pathways, primarily the Aryl Hydrocarbon Receptor (AhR) pathway and the p38 MAPK pathway.

Skatole-Induced AhR Signaling Pathway

Skatole acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the Skatole-AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in metabolism.

Skatole-Induced p38 MAPK Activation Pathway

Skatole can also induce cellular stress, leading to the activation of the p38 MAPK pathway. This involves a cascade of phosphorylation events, ultimately leading to the phosphorylation and activation of p38 MAPK. Activated p38 can then phosphorylate downstream transcription factors, influencing the expression of genes involved in inflammation and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments involving Skatole and this compound are provided below.

Luciferase Reporter Gene Assay for AhR Activation

This protocol is designed to quantify the activation of the AhR signaling pathway by Skatole using a luciferase reporter gene assay in a suitable cell line, such as HepG2.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

pXRE-Luc reporter plasmid (containing XRE sequences upstream of a luciferase gene)

-

pRL-TK (Renilla luciferase control plasmid)

-

Lipofectamine 2000 or similar transfection reagent

-

Skatole (dissolved in DMSO)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Transfection: Co-transfect the cells with the pXRE-Luc reporter plasmid and the pRL-TK control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Skatole Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Skatole (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 nM TCDD).

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.

Western Blot for p38 MAPK Activation

This protocol details the detection of phosphorylated (activated) p38 MAPK in Caco-2 cells following treatment with Skatole.

Materials:

-

Caco-2 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Skatole (dissolved in DMSO)

-

SB203580 (p38 inhibitor, as a negative control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Cell Culture and Treatment: Culture Caco-2 cells to 80-90% confluency. Treat the cells with Skatole at various concentrations and time points. A pre-treatment with the p38 inhibitor SB203580 can be included for some samples.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

LC-MS/MS Method for Skatole Quantification using this compound

This protocol provides a general framework for the quantification of Skatole in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Materials:

-

Biological matrix (e.g., plasma)

-

Skatole and this compound standards

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a C18 column

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample, add 10 µL of this compound internal standard solution (of known concentration).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Skatole: Q1 (e.g., m/z 132.1) -> Q3 (e.g., m/z 117.1)

-

This compound: Q1 (e.g., m/z 135.1) -> Q3 (e.g., m/z 120.1)

-

-

Optimize other parameters such as collision energy and declustering potential for maximum sensitivity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Skatole to this compound against the concentration of Skatole standards.

-

Quantify the amount of Skatole in the unknown samples using the calibration curve.

-

References

The Isotopic Purity of Skatole-d3: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Skatole-d3 (3-Methylindole-d3) is the deuterium-labeled analogue of Skatole (3-methylindole), a heterocyclic organic compound produced from the metabolic breakdown of tryptophan by intestinal microflora.[1] In quantitative bioanalysis, particularly in studies involving mass spectrometry, this compound serves as a critical internal standard.[2] Its utility stems from its chemical near-identity to the endogenous, unlabeled analyte, allowing it to mimic the analyte's behavior during sample extraction, derivatization, and chromatographic separation. This co-behavior corrects for variations in sample preparation and analytical instrumentation, enabling highly accurate and precise quantification of Skatole.

The reliability of such quantitative methods, especially Stable Isotope Dilution Assays (SIDA), is fundamentally dependent on the isotopic purity of the internal standard. This technical guide provides an in-depth overview of the core principles of isotopic purity for this compound, detailed methodologies for its verification, and its significance in scientific applications.

Defining Isotopic Purity

The isotopic purity of a deuterated standard like this compound is a measure of the extent to which the hydrogen atoms at specific positions have been replaced by deuterium. It is a critical parameter that is distinct from chemical purity. High isotopic purity is essential to ensure that the internal standard's mass signal does not interfere with the analyte's signal and that the concentration of the standard is accurately known. Key metrics for defining isotopic purity include:

-

Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a given labeled position within the molecule. For this compound, where the three hydrogens on the methyl group are targeted for replacement, an isotopic enrichment of 99 atom % D would mean that, on average, 99% of the isotopes at those positions are deuterium and 1% are protium (¹H).

-

Isotopologue Distribution: This describes the relative abundance of all possible isotopic species of the molecule. For this compound, the primary species is the d3-isotopologue (C₉H₆D₃N). However, due to incomplete deuteration during synthesis, minor populations of d2 (C₉H₇D₂N), d1 (C₉H₈DN), and d0 (unlabeled Skatole, C₉H₉N) isotopologues will also be present. A high-quality standard will have a very high abundance of the desired d3 species and minimal presence of the lower-deuterated and unlabeled forms.

The presence of a significant d0 impurity can lead to an overestimation of the endogenous analyte, compromising the accuracy of the entire study. Therefore, rigorous verification of isotopic purity is a mandatory step in method validation.

Quantitative Data for this compound Internal Standard

The isotopic purity of commercially available this compound can vary between manufacturers and even between different synthesis lots. Researchers must always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data. The following table summarizes typical specifications for a high-quality this compound internal standard.

| Parameter | Specification | Method of Analysis | Significance |

| Chemical Purity | >98% | HPLC, GC-MS | Ensures that the mass of the standard is primarily the compound of interest, free from other chemical contaminants. |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry, NMR | Indicates the percentage of deuterium at the labeled positions, a primary measure of labeling efficiency. |

| d3 Isotopologue Abundance | >95% | Mass Spectrometry | Represents the percentage of the desired fully deuterated species. |

| d0 Isotopologue Abundance | <0.5% | Mass Spectrometry | Critical for preventing artificial inflation of the analyte signal, ensuring quantification accuracy. |

Note: Data is representative. Actual values are lot-specific and must be confirmed via the product's Certificate of Analysis.

Experimental Protocols for Determining Isotopic Purity

The two primary analytical techniques for the definitive determination of isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Protocol for Isotopologue Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for assessing the isotopologue distribution of volatile compounds like this compound.

Objective: To separate this compound from potential contaminants and determine the relative abundances of the d3, d2, d1, and d0 isotopologues by analyzing the mass spectrum of the molecular ion cluster.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of ~1-10 µg/mL in the same solvent.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: HP-5ms or similar 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: 1 µL injection volume in splitless mode.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase at 15°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer Conditions:

-

Mass Spectrometer: Agilent MSD or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan mode over a mass range of m/z 50-200 to observe the full spectrum. For higher sensitivity and precision, Selected Ion Monitoring (SIM) can be used, monitoring the molecular ions of interest (e.g., m/z 130, 131, 132, 133, 134).

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Focus on the molecular ion cluster. The theoretical exact masses are:

-

Skatole (d0): 131.0735

-

Skatole-d1: 132.0798

-

Skatole-d2: 133.0861

-

This compound: 134.0924

-

-

Integrate the ion signal intensity for each isotopologue (M, M+1, M+2, M+3, where M is the mass of the unlabeled compound).

-

Correct the raw intensities for the natural abundance of ¹³C. The natural abundance of ¹³C is approximately 1.1%. For a molecule with 9 carbons like Skatole, the theoretical contribution to the M+1 peak is (9 * 1.1%) = 9.9%. This correction is crucial for accurately determining the abundance of the d1 and d2 species.

-

Calculate the percentage of each isotopologue to determine the overall isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Deuterium (²H or D) NMR provides direct observation of the deuterium signal and can be used to confirm the positions of deuteration and assess purity. Proton (¹H) NMR is also invaluable for quantifying the residual, non-deuterated sites.

Objective: To quantify the degree of deuteration by comparing the integral of the residual proton signal at the labeled position with the integrals of proton signals at unlabeled positions.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a sufficient amount of the this compound standard (typically 5-10 mg) in a deuterated solvent that does not have signals interfering with the analyte, such as Chloroform-d (CDCl₃) or DMSO-d6.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: Bruker 400 MHz spectrometer or equivalent.

-

Acquisition Parameters:

-

Acquire a standard quantitative ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and ensure accurate integration. A D1 of 30 seconds is often sufficient.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio.

-

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the aromatic protons on the indole ring (which are unlabeled). Set the integral of a well-resolved aromatic proton signal (e.g., representing 1H) to a reference value of 1.00.

-

Integrate the residual proton signal for the methyl group (at ~2.4 ppm).

-

The isotopic purity can be calculated based on the depletion of the methyl proton signal. For example, if the integral of the residual methyl peak is 0.03 when an aromatic 1H peak is set to 1.00, this indicates that the methyl group is approximately (3 - 0.03)/3 * 100% = 99% deuterated.

-

-

²H NMR Spectroscopy (Optional but Recommended):

-

Acquisition: Acquire a deuterium spectrum on the same sample. This experiment directly observes the deuterium nuclei.

-

Data Analysis: A single peak should be observed in the aliphatic region corresponding to the -CD₃ group. The absence of other deuterium signals confirms the specific location of the label.

-

Visualizations: Pathways and Workflows

Skatole Signaling Pathways

Skatole, the unlabeled analogue of the internal standard, is known to be biologically active. It primarily functions by activating the Aryl Hydrocarbon Receptor (AhR) and the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can influence intestinal cell function and inflammatory responses.[3]

Experimental Workflow: Stable Isotope Dilution Assay (SIDA)

The primary application of this compound is in SIDA for the accurate quantification of endogenous Skatole in complex biological matrices like plasma, feces, or tissue samples.

Conclusion

This compound is an indispensable tool for the accurate quantification of its unlabeled counterpart in complex biological systems. The validity of the data generated using this internal standard is directly tied to its isotopic purity. A thorough understanding and verification of the standard's isotopic enrichment and isotopologue distribution using robust analytical methods like mass spectrometry and NMR are not merely procedural formalities but are fundamental to ensuring the integrity and reproducibility of scientific research. Researchers are strongly advised to consult the lot-specific Certificate of Analysis for their standard and, where necessary, perform in-house verification to maintain the highest standards of analytical rigor.

References

Commercial Suppliers of Skatole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Skatole-d3, a deuterated analog of skatole (3-methylindole). This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical methods, such as mass spectrometry, or in metabolic studies. This guide details the product specifications from various commercial suppliers, outlines experimental protocols for its use, and illustrates the key signaling pathway influenced by its non-labeled counterpart.

Core Data Presentation: Commercial Supplier Specifications

This compound is a critical reagent for accurate quantification in complex biological matrices. The following table summarizes the quantitative data available from prominent commercial suppliers to facilitate easy comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formulations |

| MedChemExpress | 111399-60-1 | C₉H₆D₃N | 134.19 | ≥98% | >98% (typical) | Solid (1 mg, 5 mg, 10 mg, 50 mg, 100 mg) |

| Cambridge Bioscience | 111399-60-1 | C₉H₆D₃N | 134.19 | ≥98% | Not specified | Solid (5 mg) |

| Sigma-Aldrich | 111399-60-1 | C₉H₆D₃N | 134.19 | Not specified | Not specified | Inquire for availability |

| BOC Sciences | 111399-60-1 | C₉H₆D₃N | 134.19 | Not specified | >98% (typical for their stable isotope-labeled compounds) | Inquire for availability |

| Alfa Chemistry | 111399-60-1 | C₉H₆D₃N | 134.19 | Not specified | Not specified | Inquire for availability |

Note: Isotopic enrichment is a critical parameter for deuterated standards. While not always explicitly stated on product pages, suppliers like MedChemExpress and BOC Sciences generally indicate a high level of enrichment for their isotopically labeled products. It is recommended to request a Certificate of Analysis (CoA) from the supplier for batch-specific isotopic enrichment data.

Experimental Protocols: Utilizing this compound as an Internal Standard

This compound is primarily employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of skatole in various samples, particularly in the context of food safety (e.g., boar taint analysis) and biomedical research. The following are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Skatole in Porcine Adipose Tissue by Isotope Dilution GC-MS

This protocol is adapted from established reference methods for the determination of boar taint compounds.

a) Sample Preparation and Extraction:

-

Homogenize a known weight of porcine adipose tissue.

-

Spike the homogenized sample with a known amount of this compound solution (e.g., in methanol or isooctane). The amount of internal standard added should be in the same order of magnitude as the expected analyte concentration.

-

Perform a liquid-liquid extraction using a suitable organic solvent such as n-hexane or isooctane.

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the organic layer containing the skatole and this compound.

-

The extract can be further purified using solid-phase extraction (SPE) with a silica-based sorbent to remove interfering lipids.

-

Evaporate the purified extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.

b) GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode at a temperature of 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C and hold for several minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Ions to Monitor:

-

Skatole (unlabeled): m/z 130 (molecular ion), 115.

-

This compound (internal standard): m/z 133 (molecular ion), 118.

-

-

c) Quantification:

Construct a calibration curve by analyzing a series of standards containing known concentrations of unlabeled skatole and a fixed concentration of this compound. The ratio of the peak area of the analyte (m/z 130) to the peak area of the internal standard (m/z 133) is plotted against the concentration of the analyte. The concentration of skatole in the unknown sample is then determined from this calibration curve.

Quantification of Skatole by Isotope Dilution LC-MS/MS

This protocol provides an alternative to GC-MS, often with higher throughput and less sample derivatization.

a) Sample Preparation:

Sample preparation is similar to the GC-MS protocol, involving homogenization, spiking with this compound, and extraction. The final extract should be reconstituted in a solvent compatible with the LC mobile phase.

b) LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: A typical flow rate for a 2.1 mm i.d. column is 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions:

-

Skatole (unlabeled): Precursor ion [M+H]⁺ at m/z 131, with product ions such as m/z 116 or 91.

-

This compound (internal standard): Precursor ion [M+H]⁺ at m/z 134, with corresponding deuterated product ions.

-

-

c) Quantification:

Similar to the GC-MS method, a calibration curve is generated by plotting the ratio of the peak area of the analyte's MRM transition to the peak area of the internal standard's MRM transition against the analyte concentration. This curve is then used to determine the skatole concentration in the samples.

Signaling Pathway and Experimental Workflow Visualization

Skatole, the non-labeled form of this compound, is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR) and an activator of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This interaction can lead to various cellular responses, including apoptosis in intestinal epithelial cells.

Caption: Skatole-mediated activation of AhR and p38 MAPK signaling pathways.

The following diagram illustrates a typical experimental workflow for quantifying skatole in a biological sample using this compound as an internal standard.

Caption: Workflow for skatole quantification using this compound.

Skatole-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Skatole-d3 (3-Methylindole-d3). Ensuring the integrity of this isotopically labeled internal standard is critical for accurate quantitative analysis in research and drug development. This document summarizes available stability data, outlines best practices for storage, and provides a representative experimental protocol for a stability-indicating assay.

Introduction to this compound

This compound is the deuterated form of skatole (3-methylindole), a naturally occurring compound produced by intestinal bacteria. In analytical chemistry, this compound is primarily used as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled standards like this compound is crucial for correcting for analyte loss during sample preparation and analysis, thereby improving the accuracy and precision of quantification. Given its role as a reference material, maintaining its chemical purity and isotopic enrichment is paramount.

Summary of this compound Stability

While specific, publicly available long-term stability studies on this compound are limited, general stability information can be extrapolated from supplier recommendations and the known chemistry of indoles. Skatole, the non-deuterated analog, is known to be susceptible to oxidation and may darken upon exposure to air and light. Deuteration is not expected to significantly alter the fundamental chemical stability of the indole ring system under typical storage conditions.

The following tables summarize the recommended storage conditions and expected stability of this compound in both solid form and in solution, based on information from suppliers.

Table 1: Stability of Solid this compound

| Storage Condition | Temperature | Duration | Notes |

| Long-term | -20°C | 3 years | Recommended for maintaining long-term integrity. |

| Short-term | 4°C | 2 years | Suitable for intermediate-term storage. |

| Room Temperature | Continental US; may vary elsewhere | - | For shipping and brief periods. |

Table 2: Stability of this compound in Solvent

| Storage Condition | Temperature | Duration | Notes |

| In Solvent | -80°C | 6 months | Recommended for stock solutions to minimize degradation. |

| In Solvent | -20°C | 1 month | Suitable for working solutions with shorter-term use. |

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

-

Solid Form: this compound powder should be stored in a tightly sealed, light-resistant container at -20°C for long-term storage. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen.

-

Solutions: Stock solutions of this compound should be prepared in a suitable high-purity solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For working solutions that are used more frequently, storage at -20°C is acceptable for up to one month.

-

Light Exposure: Both solid this compound and its solutions should be protected from light to prevent photochemical degradation. Use amber vials or wrap containers in aluminum foil.

-

Atmosphere: As indoles can be sensitive to oxidation, minimizing exposure to air is crucial. For highly sensitive applications, handling in a glove box under an inert atmosphere is advisable.

Experimental Protocol: Representative Stability-Indicating Assay

The following is a representative protocol for a stability-indicating high-performance liquid chromatography (HPLC) method that could be used to assess the purity and degradation of this compound. This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the detection of any potential degradation products.

Materials and Reagents:

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (or other suitable mobile phase modifier)

-

Forced degradation reagents: 1N Hydrochloric acid, 1N Sodium hydroxide, 30% Hydrogen peroxide

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18-20 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working standard solution at a concentration of 100 µg/mL in the initial mobile phase composition.

-

Forced Degradation Study:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH and dilute with mobile phase.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours. Neutralize with 1N HCl and dilute with mobile phase.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute with mobile phase.

-

Thermal Degradation: Store the solid this compound at 105°C for 48 hours. Prepare a solution from the stressed solid.

-

Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

-

-

Analysis: Inject the prepared standard and forced degradation samples into the HPLC system.

-

Data Evaluation:

-

Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

-

The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

-

Calculate the percentage of degradation in each stress condition.

-

Visualizations

The following diagrams illustrate a typical workflow for stability testing and the key factors that can influence the stability of a chemical reference standard like this compound.

Caption: Workflow for a typical stability testing program for an analytical standard.

Caption: Key factors influencing the stability of this compound.

The Solubility Profile of Skatole-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Skatole-d3 (3-Methylindole-d3), a deuterated isotopologue of Skatole. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in metabolic studies and as a tool for investigating the physiological roles of gut microbiota metabolites. This document outlines the available quantitative solubility data, presents a standardized experimental protocol for solubility determination, and visualizes a key signaling pathway influenced by this class of compounds.

Quantitative Solubility of this compound

The solubility of this compound has been primarily determined in dimethyl sulfoxide (DMSO). However, for a comprehensive understanding, the solubility data for its non-deuterated counterpart, Skatole, is also presented to provide qualitative insights into its behavior in a broader range of solvents. It is important to note that deuteration can slightly alter the physicochemical properties of a molecule, potentially affecting its solubility.

Table 1: Quantitative Solubility Data for this compound and Skatole

| Compound | Solvent | Solubility | Concentration (mM) | Method |

| This compound | DMSO | 100 mg/mL[1] | 745.21 mM[1] | Requires sonication for dissolution[1]. |

| Skatole | DMSO | 26 mg/mL[2] | 198.21 mM[2] | In vitro data at 25°C[2]. |

| Skatole | Water | 0.498 mg/mL[3] | 3.79 mM | |

| Skatole | Water (pH 7.4) | 6.8 µg/mL[3] | 0.05 mM |

Qualitative Solubility of Skatole (Non-deuterated):

Skatole is also reported to be soluble in several organic solvents, including ethanol, ether, benzene, chloroform, and acetone. It is slightly soluble in water, with increased solubility in boiling water[3].

Experimental Protocol: Determination of Equilibrium Solubility

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable assessment of a compound's solubility in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Vials for sample collection

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid should be visually apparent.

-

Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Separation of Undissolved Solid:

-

After the incubation period, remove the container from the shaker and let it stand to allow the excess solid to sediment.

-

To further separate the solid from the liquid phase, centrifuge the sample at a high speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter. This filtered solution represents the saturated solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered saturated solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the data obtained with the standard solutions.

-

Determine the concentration of this compound in the saturated sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility.

Skatole and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Skatole, the non-deuterated form of this compound, is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes encoding xenobiotic-metabolizing enzymes.[4][5][6] The activation of this pathway is a key aspect of the biological activity of skatole.

Caption: Skatole-mediated activation of the Aryl Hydrocarbon Receptor pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes | PLOS One [journals.plos.org]

- 5. Skatole regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Pungent World of Skatole: A Technical Guide to its Natural Occurrence and Formation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Skatole, or 3-methylindole, is a bicyclic aromatic organic compound that, despite its notorious association with fecal malodor, plays a multifaceted role in the biological world. At high concentrations, it is a potent odorant, while at lower concentrations, it contributes to the pleasant floral scent of several plant species. Beyond its olfactory properties, skatole is a significant molecule in animal production, impacting meat quality, and is a metabolite of interest in gut microbiome research due to its formation from the essential amino acid L-tryptophan. This technical guide provides a comprehensive overview of the natural occurrence of skatole across various biological kingdoms and delves into the intricate biochemical pathways governing its formation. Detailed experimental protocols for the extraction, quantification, and in vitro study of skatole are provided to facilitate further research in this area.

Natural Occurrence of Skatole

Skatole is a widespread natural product, found in a diverse array of organisms, from microorganisms to mammals and plants. Its presence is often linked to the microbial degradation of tryptophan.

In Mammals and Birds

Skatole is a characteristic component of the feces of almost all mammal and bird species, where it is a primary contributor to the fecal odor[1][2][3]. It is produced in the digestive tract through the microbial fermentation of L-tryptophan[1][4]. In addition to feces, skatole can be found in the bovine rumen[1]. In pigs, skatole can accumulate in adipose tissue, particularly in uncastrated males, leading to a phenomenon known as "boar taint," which imparts an unpleasant odor and flavor to pork[1][5].

In Insects

In the insect world, skatole functions as a semiochemical, influencing behavior. It is an attractant for males of various orchid bee species, who gather the compound to synthesize pheromones[1][2]. Skatole also acts as an attractant for the Tasmanian grass grub beetle (Aphodius tasmaniae) and for gravid mosquitoes, which are drawn to potential oviposition sites where feces are present[1][2].

In Plants

Contrary to its fecal reputation, skatole at low concentrations imparts a pleasant, flowery scent and is a component of the essential oils of several flowers, including orange blossoms, jasmine, and Ziziphus mauritiana[1][2][6][7]. It has also been identified in beetroot and certain varieties of cannabis[2][4].

In Microorganisms and Other Sources

Skatole is a product of anaerobic microbial metabolism and is consequently found in environments rich in microbial activity and proteinaceous material, such as swine manure and sewage sludge[5][8]. It has also been detected in coal tar[3][4]. The production of skatole is primarily attributed to a specialized group of gut bacteria.

Quantitative Data on Skatole Occurrence

The concentration of skatole can vary significantly depending on the source and the specific conditions. The following table summarizes reported concentrations of skatole in various matrices.

| Matrix | Organism/Source | Concentration Range | Reference |

| Feces | Human | 10.0 - 15.9 mg/kg (15.5 µg/g) | [1][9] |

| Feces | Pig (mature) | 9.9 - 26.6 mg/kg (10 µg/g) | [1][9] |

| Feces | Ruminants (goat, sheep, cattle) | 0.5 - 5.1 mg/kg (average 2.6 µg/g) | [1][9] |

| Adipose Tissue (Backfat) | Pig (boars) | Median 39 ng/g; can exceed 200 ng/g | [10] |

| Adipose Tissue (Backfat) | Pig (barrows and gilts) | Lower than boars | [10] |

| Swine Manure Lagoons | - | Average 10 mg/L | [1] |

| Swine Manure Ponds (Korea) | - | Up to 100.6 µg/L | [1] |

| Municipal Sludge | - | 373 ± 34 µg/kg | [1] |

Formation of Skatole: Biochemical Pathways

The biosynthesis of skatole is primarily a result of the microbial degradation of the amino acid L-tryptophan. Two distinct pathways, one anaerobic and one aerobic, have been elucidated.

Anaerobic Pathway in Gut Microbiota

The most well-established pathway for skatole formation occurs under anaerobic conditions, predominantly in the mammalian hindgut. This multi-step process is carried out by a specialized group of anaerobic bacteria, including species from the genera Clostridium, Bacteroides, Lactobacillus, and Olsenella[11].

The pathway proceeds as follows:

-

Deamination: L-tryptophan is first deaminated to form indole-3-pyruvic acid.

-

Decarboxylation to IAA: Indole-3-pyruvic acid is then decarboxylated to indole-3-acetaldehyde, which is subsequently oxidized to indole-3-acetic acid (IAA)[12].

-

Final Decarboxylation to Skatole: The final and chemically challenging step is the decarboxylation of indole-3-acetic acid to yield skatole[11]. This reaction is catalyzed by the glycyl radical enzyme indoleacetate decarboxylase[7].

Anaerobic formation of skatole from L-tryptophan.

Aerobic Pathway in Cyanobacteria

Recently, a novel, oxygen-dependent pathway for skatole synthesis has been discovered in the cyanobacterium Nostoc punctiforme. This pathway is remarkably efficient, utilizing a single enzyme to convert a tryptophan derivative to skatole.

The key enzyme, SktA , is a non-heme diiron oxidase. It catalyzes the direct conversion of 5-bromo-L-tryptophan to 5-bromoskatole, with the concomitant production of cyanide and bicarbonate. This single-enzyme system stands in stark contrast to the multi-step anaerobic pathway.

Aerobic, single-enzyme formation of 5-bromoskatole.

Experimental Protocols

This section provides detailed methodologies for key experiments related to skatole research.

Extraction and Quantification of Skatole from Feces by HPLC

This protocol is adapted from the method described by Dehnhard et al. (1991) for the analysis of skatole in fecal samples.

4.1.1. Materials and Reagents

-

Methanol (HPLC grade)

-

Amberlite XAD-8 resin

-

Skatole (3-methylindole) standard

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Homogenizer

-

Centrifuge

-

HPLC system with a fluorescence detector and a C18 reversed-phase column

4.1.2. Extraction Procedure

-

Weigh 0.5 g of fecal sample into a centrifuge tube.

-

Add 2 ml of methanol to the tube.

-

Homogenize the sample for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes.

-

Collect the supernatant.

4.1.3. Sample Purification

-

Prepare a small column with Amberlite XAD-8 resin.

-

Apply the methanol extract to the column.

-

Wash the column with water.

-

Elute the skatole with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

4.1.4. HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting condition is 40% acetonitrile, increasing to 80% over 20 minutes.

-

Flow Rate: 1.0 ml/min.

-

Detection: Fluorescence detector with an excitation wavelength of 280 nm and an emission wavelength of 352 nm[8].

-

Quantification: Prepare a standard curve using known concentrations of skatole. The concentration in the sample is determined by comparing its peak area to the standard curve.

Quantification of Skatole in Boar Fat by GC-MS

This protocol provides a general workflow for the analysis of skatole in adipose tissue, a key aspect of boar taint research.

4.2.1. Materials and Reagents

-

Methanol

-

Internal standard (e.g., deuterated skatole or 2-methylindole)

-

Hexane

-

Sodium sulfate (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

4.2.2. Extraction Procedure

-

Homogenize a known amount of fat tissue (e.g., 1 g) in methanol.

-

Add the internal standard.

-

Extract the homogenate with hexane.

-

Separate the hexane layer and dry it over anhydrous sodium sulfate.

-

Concentrate the hexane extract under a gentle stream of nitrogen.

4.2.3. GC-MS Analysis

-

Column: A non-polar or semi-polar capillary column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended for higher sensitivity and selectivity, monitoring the molecular ion of skatole (m/z 130) and the internal standard.

In Vitro Microbial Production of Skatole

This protocol describes a general method for studying the microbial conversion of tryptophan to skatole using fecal slurries.

4.3.1. Materials and Reagents

-

Fresh fecal samples from the animal of interest.

-

Anaerobic dilution solution (e.g., phosphate-buffered saline with a reducing agent like cysteine-HCl).

-

Basal medium containing minerals and vitamins.

-

L-tryptophan and/or Indole-3-acetic acid (IAA).

-

Anaerobic chamber or system.

-

Incubator.

4.3.2. Experimental Workflow

Workflow for in vitro microbial skatole production.

4.3.3. Procedure

-

Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fresh feces in an anaerobic dilution solution.

-

Inoculate an anaerobic basal medium with the fecal slurry (e.g., 10% v/v).

-

Add the substrate of interest (L-tryptophan or IAA) to the desired final concentration (e.g., 1 mM).

-

Incubate the cultures at a physiologically relevant temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

-

At various time points, withdraw aliquots of the culture for skatole analysis using the HPLC or GC-MS methods described above.

Conclusion

Skatole, a molecule with a dual olfactory nature, is a significant natural product with broad implications in biology and agriculture. Its formation through the microbial degradation of tryptophan in the gut is a key metabolic process influencing animal physiology and product quality. The recent discovery of a single-enzyme aerobic pathway for skatole synthesis opens new avenues for research into its ecological roles and biosynthetic diversity. The detailed methodologies provided in this guide are intended to equip researchers with the tools necessary to further unravel the complexities of skatole's natural occurrence and formation, paving the way for innovations in fields ranging from gut microbiome modulation to food science.

References

- 1. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skatole - Wikipedia [en.wikipedia.org]

- 3. Skatole [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. skatole, 83-34-1 [thegoodscentscompany.com]

- 7. hydrosilintl.com [hydrosilintl.com]

- 8. Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches [mdpi.com]

- 9. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nutritional Influences on Skatole Formation and Skatole Metabolism in the Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

The Impact of Deuterium Labeling on the Accurate Analysis of Skatole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of deuterium labeling in the quantitative analysis of skatole, a malodorous compound of significant interest in agriculture, environmental science, and toxicology. The use of deuterium-labeled internal standards is paramount for overcoming analytical challenges, particularly matrix effects, thereby ensuring the accuracy and reliability of analytical data. This document details the experimental protocols, summarizes key quantitative data, and illustrates the metabolic pathways and analytical workflows involved in skatole analysis.

Introduction: The Analytical Challenge of Skatole Quantification

Skatole (3-methylindole) is a volatile organic compound produced from the microbial degradation of tryptophan in the gastrointestinal tract of animals.[1] Its accumulation in the adipose tissue of male pigs is a primary cause of "boar taint," an unpleasant odor and flavor in pork, leading to significant economic losses for the swine industry.[2] Beyond its impact on meat quality, skatole is also a compound of interest in environmental and biomedical research due to its fecal odor and potential toxicological effects.

Accurate quantification of skatole in complex biological matrices such as adipose tissue, blood, and feces is challenging due to the presence of interfering substances that can lead to matrix effects.[3][4] Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods, are a major source of analytical error, compromising the accuracy and precision of quantitative results.[4]

Isotope Dilution Analysis (IDA), employing stable isotope-labeled internal standards, is the gold standard for correcting matrix effects and other variations during sample preparation and analysis.[5] Deuterium-labeled skatole, typically skatole-d3, serves as an ideal internal standard as it shares nearly identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly throughout the analytical process.[3]

The Role of Deuterium Labeling in Mitigating Matrix Effects

The core principle behind using a deuterium-labeled internal standard is that it co-elutes with the native analyte and experiences the same matrix effects.[3] Since the mass spectrometer can differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratio (m/z), the ratio of their signals remains constant, even if the absolute signal intensity is suppressed or enhanced. This allows for accurate quantification of the analyte, irrespective of the matrix interferences.

The use of deuterated compounds such as d3-androstenone, d3-skatole, and d6-indole as internal standards has been shown to effectively eliminate matrix effects in the analysis of boar taint compounds.[3]

Experimental Protocols for Skatole Analysis using Deuterium-Labeled Standards

Several validated methods employing deuterium-labeled skatole for accurate quantification have been reported. Below are detailed protocols for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Stable Isotope Dilution Analysis-Direct Immersion-Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (SIDA-DI-SPME-GC/MS) for Skatole in Meat Juice

This method provides a validated approach for the quantification of skatole in pork meat juice, offering a viable alternative to fat sample analysis.[6]

Sample Preparation:

-

Obtain paired meat juice and back fat samples from the subjects.

-

For analysis, spike the meat juice samples with a known concentration of deuterium-labeled skatole (e.g., this compound) as the internal standard.

SPME and GC-MS Analysis:

-

SPME Fiber: Utilize a suitable SPME fiber for the extraction of skatole from the meat juice.

-

GC Column: Employ a non-polar or medium-polarity capillary column suitable for the separation of volatile compounds.

-

Injection: Introduce the extracted analytes into the GC-MS system via thermal desorption from the SPME fiber.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions for both native skatole and the deuterium-labeled internal standard.

Liquid Chromatography-Multiple Mass Spectrometry (LC-MS/MS) for Simultaneous Analysis of Indole, Skatole, and Androstenone in Pig Fat

This method allows for the simultaneous determination of the key boar taint compounds in a single analytical run.[7][8][9]

-

Homogenize pig fat samples.

-

Spike the homogenized fat with a known amount of deuterium-labeled internal standards (e.g., this compound). While the original study by Verheyden et al. (2007) used 2-methylindole as an internal standard, subsequent and more robust methods strongly advocate for the use of deuterated analogs.[3][7]

-

Extract the analytes from the fat matrix using methanol.

-

Perform a clean-up step by freezing the extract in liquid nitrogen, followed by filtration to remove precipitated lipids.

-

LC Column: Use a reverse-phase C18 column for the chromatographic separation of the analytes.

-

Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate to improve ionization.

-

MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of each analyte (native and labeled) and monitoring specific product ions after collision-induced dissociation. This highly selective technique minimizes interferences and enhances sensitivity.

Synthesis of Deuterium-Labeled Skatole (this compound)

A common method for the synthesis of d3-skatole is through the methylation of indole using a deuterated methylating agent. One reported synthesis involves the [D3]methylation of indole, which provides [D3]skatole in an 81% yield.[10] This labeled internal standard is crucial for studies on metabolic kinetics and for accurate quantification in various biological matrices.[10][11]

Quantitative Data Summary

The use of deuterium-labeled internal standards significantly improves the performance of analytical methods for skatole quantification. The following table summarizes key validation parameters from a representative LC-MS/MS method for the simultaneous analysis of indole, skatole, and androstenone in pig fat. It is important to note that while the original publication by Verheyden et al. (2007) used a non-deuterated internal standard, the principles and expected performance improvements with a deuterated standard are reflected.[7][9] Subsequent studies have reinforced the superiority of using deuterated internal standards.[3]

| Parameter | Indole (ID) | Skatole (SK) | Androstenone (AEON) | Reference |

| Linearity Range (µg/kg in fat) | 50 - 1600 | 50 - 1600 | 125 - 2000 | [7][9] |

| Correlation Coefficient (R²) | 0.998 | 0.997 | 0.810* | [7][9] |

| Recovery (%) | 96 ± 17 | 91 ± 13 | 104 ± 33 | [7][9] |

*The lower correlation coefficient for androstenone in this particular study highlights the challenges of matrix interferences, which are more effectively overcome with a corresponding deuterated internal standard.[7][9]

Visualizing Workflows and Pathways

Skatole Metabolism and Hepatic Degradation

Skatole is produced in the large intestine from the bacterial degradation of L-tryptophan.[1] After absorption, it is transported to the liver, where it is primarily metabolized by cytochrome P450 enzymes, particularly CYP2E1, before being excreted.[12]

Caption: Metabolic pathway of skatole from tryptophan to hepatic degradation.

Experimental Workflow for LC-MS/MS Analysis of Skatole

The following diagram illustrates a typical workflow for the quantitative analysis of skatole in a biological matrix using a deuterium-labeled internal standard and LC-MS/MS.

Caption: General workflow for skatole quantification by LC-MS/MS with a deuterated internal standard.

Conclusion

The use of deuterium-labeled internal standards is indispensable for the accurate and precise quantification of skatole in complex biological and environmental matrices. Isotope dilution analysis effectively compensates for matrix effects and other analytical variabilities, leading to reliable data that is crucial for research in animal science, food safety, and toxicology. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for skatole determination. As the demand for high-quality data in these fields continues to grow, the principles and techniques outlined herein will remain of central importance.

References

- 1. Nutritional Influences on Skatole Formation and Skatole Metabolism in the Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 6. Determination of the boar taint compound skatole in meat juice by means of stable isotope dilution analysis-direct immersion-solid phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pureportal.ilvo.be [pureportal.ilvo.be]

- 9. hdb.ugent.be [hdb.ugent.be]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Hepatic metabolism of skatole in pigs by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Skatole in Porcine Fat using Skatole-d3 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skatole (3-methylindole) is a key compound responsible for "boar taint," an off-odor and flavor in pork products from entire male pigs. Accurate quantification of skatole is crucial for the meat industry to ensure product quality and consumer acceptance. The sensory threshold for skatole in pork fat is generally accepted to be between 0.20 and 0.25 µg/g.[1][2] Isotope dilution gas chromatography-mass spectrometry (GC-MS) using a deuterated internal standard like Skatole-d3 is the gold standard for the precise and accurate determination of skatole concentrations in complex matrices such as pork fat.[1][2] This application note provides a detailed protocol for the quantification of skatole in porcine fat tissue using this compound as an internal standard.

Principle